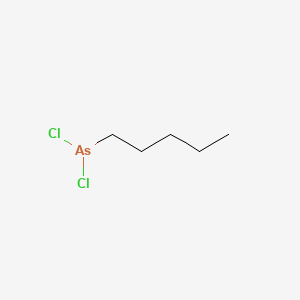

Arsine, amyldichloro-

Description

Properties

CAS No. |

692-95-5 |

|---|---|

Molecular Formula |

C5H11AsCl2 |

Molecular Weight |

216.97 g/mol |

IUPAC Name |

dichloro(pentyl)arsane |

InChI |

InChI=1S/C5H11AsCl2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |

InChI Key |

MEAJGDUYWAHITO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[As](Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies and Mechanistic Pathways for Arsine, Amyldichloro

Pioneering Synthetic Routes and Modern Methodological Refinements for Arsine, Amyldichloro-

The foundational methods for synthesizing alkyldichloroarsines, including amyldichloroarsine, have historically relied on the reaction of arsenic trichloride (B1173362) with organometallic reagents. wikipedia.orgusa-journals.com The Grignard reaction, in particular, has been a cornerstone of this chemistry. rsc.org In this approach, an amyl Grignard reagent (amylmagnesium halide) is reacted with arsenic trichloride. The stepwise substitution of chloride ions on the arsenic atom by the amyl group allows for the formation of amyldichloroarsine. Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of di- and tri-substituted products. thieme-connect.de

Another early and significant method is the Meyer reaction, which involves the alkylation of arsenates or arsenites with alkyl halides. A historical report from 1945 describes the synthesis of amyldichloroarsine via the Meyer reaction, followed by reduction of the resulting arsonic acid with sulfur dioxide and hydrochloric acid. archive.org However, the report notes that the yields for this reaction are often poor, especially with higher molecular weight halides. archive.org

Modern refinements in organoarsenic chemistry have sought to improve the safety and efficiency of these classical methods. While specific modern refinements for amyldichloroarsine are not extensively documented in recent literature, general trends in organometallic synthesis point towards several areas of improvement. These include the use of alternative, less volatile arsenic precursors to arsenic trichloride, such as arsenic triiodide, which is noted for its lower toxicity and greater air stability. scielo.br Furthermore, the development of more controlled and selective reaction conditions, potentially utilizing catalytic methods, represents a significant avenue for methodological improvement. researchgate.net The use of well-defined reaction temperatures, such as cooling to below 0°C during the addition of arsenic trichloride to a Grignard reagent, is a procedural refinement aimed at controlling the exothermic reaction and improving the yield of the desired mono-substituted product. thieme-connect.de

Precursor Chemistry and Reaction Kinetics in the Synthesis of Arsine, Amyldichloro-

The choice of precursors is a critical factor that dictates the reaction pathway, yield, and purity of the final product in the synthesis of amyldichloroarsine. polytechnique.eduharvard.edu The primary precursors are an arsenic source, typically arsenic(III) chloride (AsCl₃), and an amylating agent, such as an amyl Grignard reagent or an amyl halide. wikipedia.orgusa-journals.com

Arsenic trichloride is a highly reactive electrophile, readily undergoing nucleophilic attack by the carbanionic amyl group of the Grignard reagent. The kinetics of this reaction are generally fast, often requiring cooling to manage the exothermic nature of the process. thieme-connect.de The reaction proceeds in a stepwise manner, with the potential to form three products: amyldichloroarsine (RAsCl₂), diamylchloroarsine (R₂AsCl), and triamylarsine (R₃As), where R is the amyl group.

To selectively synthesize amyldichloroarsine, a precise stoichiometric control is essential, typically using a 1:1 molar ratio of the Grignard reagent to arsenic trichloride. The reaction kinetics can be influenced by several factors:

Solvent: The choice of solvent, usually an ether like diethyl ether or tetrahydrofuran (B95107) (THF) for Grignard reactions, can affect the solubility and reactivity of the reagents. thieme-connect.de

Temperature: Lower temperatures (e.g., -10°C to 0°C) are often employed to slow down the reaction rate, allowing for better control and minimizing the formation of over-alkylated products. thieme-connect.de

Rate of Addition: A slow, dropwise addition of one reagent to the other ensures that localized excesses of the alkylating agent are avoided, which would otherwise favor the formation of di- and tri-substituted arsines. thieme-connect.de

The nature of the amyl precursor also plays a role. While n-amyl (pentyl) is a common variant, the use of branched isomers like isoamyl has also been documented. sciencemadness.org The steric hindrance of the alkyl group can influence the reaction rate, with bulkier groups potentially slowing the rate of subsequent substitutions. For instance, the synthesis of iso-amyldichloroarsine has been achieved by reacting isoamylarsinic acid with phosphorus trichloride. sciencemadness.org

Below is a table summarizing the key precursors and their roles in the synthesis.

| Precursor | Chemical Formula | Role in Synthesis | Key Considerations |

| Arsenic Trichloride | AsCl₃ | Arsenic source; electrophile | Highly reactive and volatile; requires careful handling. scielo.br |

| Amylmagnesium Halide | C₅H₁₁MgX (X=Cl, Br, I) | Amylating agent; nucleophile | Prepared in-situ; stoichiometry must be carefully controlled. rsc.org |

| n-Butylarsinic Acid | C₄H₉AsO(OH)₂ | Example of an arsinic acid precursor | Requires reduction (e.g., with SO₂/HCl) to form the dichloroarsine (B15476868). sciencemadness.org |

| iso-Amylarsinic Acid | (CH₃)₂CHCH₂CH₂AsO(OH)₂ | Branched-chain precursor | Reacted with PCl₃ to yield the target compound. sciencemadness.org |

Green Chemistry Principles Applied to Arsine, Amyldichloro- Synthesis

The synthesis of organoarsenic compounds like amyldichloroarsine traditionally involves hazardous reagents and produces toxic waste, making it a prime candidate for the application of green chemistry principles. kahedu.edu.inpandawainstitute.com The twelve principles of green chemistry provide a framework for making chemical processes more environmentally benign. opcw.org

Key areas for applying these principles to amyldichloroarsine synthesis include:

Prevention of Waste: Traditional methods can have poor atom economy and generate significant byproducts. Optimizing reactions to maximize the conversion of reactants into the desired product is a core green chemistry goal. kahedu.edu.in

Designing Safer Chemicals: This principle encourages the design of products that are effective yet have minimal toxicity. While the inherent nature of amyldichloroarsine is hazardous, research into related, less toxic organoarsenic compounds for various applications aligns with this goal. rsc.orgrsc.org

Safer Solvents and Auxiliaries: The use of volatile and flammable organic solvents like diethyl ether is common in Grignard reactions. thieme-connect.de Green chemistry encourages the replacement of such solvents with safer alternatives, such as water or supercritical fluids, or developing solvent-free reaction conditions. pandawainstitute.comopcw.org While challenging for highly reactive organometallic reagents, research into aqueous-phase organometallic reactions is an active field.

Use of Renewable Feedstocks: Traditional syntheses rely on petrochemical feedstocks. A green approach would explore the use of biomass-derived starting materials to produce the amyl group. kahedu.edu.in

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. Developing a catalytic route for the controlled alkylation of arsenic halides could significantly reduce waste and improve efficiency. researchgate.net

A significant green improvement in the broader field of organoarsenic synthesis is the use of less hazardous arsenic precursors. For example, arsenic triiodide (AsI₃) has been proposed as a safer alternative to the highly volatile and toxic arsenic trichloride. scielo.br AsI₃ is an air-stable solid, reducing the risk of inhalation exposure. scielo.br Another approach involves using arylarsonic oxides instead of arsenic trichloride, which, when reacted with di-Grignard reagents, can produce cyclic organoarsines, avoiding the use of the volatile arsenic halide entirely. researchgate.net

The table below outlines how green chemistry principles could be applied to the synthesis of amyldichloroarsine.

| Green Chemistry Principle | Traditional Approach | Potential Green Alternative |

| Waste Prevention | Stoichiometric reactions with potential byproducts. thieme-connect.de | Catalytic synthesis to improve selectivity and yield. researchgate.net |

| Safer Solvents | Use of volatile ethers (e.g., diethyl ether). thieme-connect.de | Exploration of solvent-free conditions or greener solvents. opcw.org |

| Safer Precursors | Use of highly toxic and volatile AsCl₃. wikipedia.org | Use of air-stable AsI₃ or arsine oxides. scielo.brresearchgate.net |

| Energy Efficiency | Reactions may require heating or deep cooling. thieme-connect.desciencemadness.org | Developing reactions that proceed at ambient temperature and pressure. kahedu.edu.in |

Reactivity Profiles and Degradation Mechanisms of Arsine, Amyldichloro

Hydrolysis and Solvolysis Pathways of Arsine, Amyldichloro- in Various Media

Alkyldichloroarsines, such as amyldichloroarsine, are susceptible to hydrolysis. The arsenic-chlorine bonds are readily cleaved by water and other protic solvents. The initial hydrolysis product is expected to be amylarsenious acid (amyldichloroarsine dihydroxide), which is unstable and can undergo further condensation or disproportionation reactions.

The general pathway for the hydrolysis of an alkyldichloroarsine (RAsCl₂) can be represented as follows:

RAsCl₂ + 2H₂O ⇌ RAs(OH)₂ + 2HCl

In the case of amyldichloroarsine:

C₅H₁₁AsCl₂ + 2H₂O ⇌ C₅H₁₁As(OH)₂ + 2HCl

The resulting amylarsenious acid may exist in equilibrium with its dehydrated form, a polymeric arsenoso compound, (C₅H₁₁AsO)n. wikipedia.org The rate and extent of hydrolysis are influenced by factors such as pH and the presence of other nucleophiles. In acidic conditions, the equilibrium may be shifted towards the dichloroarsine (B15476868), while in neutral or alkaline conditions, the formation of the arsenious acid and its subsequent products is favored.

Solvolysis with other nucleophilic solvents, such as alcohols, would proceed in a similar manner, leading to the formation of corresponding esters. For instance, reaction with an alcohol (R'OH) would yield an alkyldichloroarsine ester:

C₅H₁₁AsCl₂ + 2R'OH ⇌ C₅H₁₁As(OR')₂ + 2HCl

The mechanism of these solvolysis reactions is likely to be a nucleophilic substitution at the arsenic center. doi.orgcdnsciencepub.com

Table 3.1.1: Expected Hydrolysis and Solvolysis Products of Amyldichloroarsine

| Reactant | Solvent | Major Product(s) |

| Amyldichloroarsine | Water | Amylarsenious acid, Amylarsenoso compound (polymeric) |

| Amyldichloroarsine | Methanol | Dimethoxyamylarsine |

| Amyldichloroarsine | Ethanol | Diethoxyamylarsine |

Oxidation and Reduction Reactions of Arsine, Amyldichloro-

The arsenic atom in amyldichloroarsine is in the +3 oxidation state and can be readily oxidized to the pentavalent state. usa-journals.com Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or even atmospheric oxygen can facilitate this oxidation. usa-journals.com The oxidation of alkyldichloroarsines typically yields the corresponding arsonic acid.

For amyldichloroarsine, oxidation would lead to the formation of amyl-arsonic acid:

C₅H₁₁AsCl₂ + O₂ + H₂O → C₅H₁₁AsO(OH)₂ + 2HCl (simplified)

The trivalent arsenic center in amyldichloroarsine also makes it a reducing agent. usa-journals.com

Conversely, amyldichloroarsine can be formed by the reduction of the corresponding pentavalent arsonic acid. For example, halobenzenearsonic acids can be reduced to dichloroarsines using sulfur dioxide in hydrochloric acid with potassium iodide as a catalyst. A similar reduction of amyl-arsonic acid would be a viable synthetic route to amyldichloroarsine. archive.org

Reduction of amyldichloroarsine itself would likely lead to the formation of amylarsine (C₅H₁₁AsH₂) or diarsines. Reduction with a strong reducing agent like lithium aluminum hydride is a common method for converting haloarsines to primary arsines. vdoc.pub

Table 3.2.1: Representative Oxidation and Reduction Reactions

| Starting Material | Reagent | Product | Reaction Type |

| Amyldichloroarsine | H₂O₂ | Amyl-arsonic acid | Oxidation |

| Amyl-arsonic acid | SO₂/HCl/KI | Amyldichloroarsine | Reduction |

| Amyldichloroarsine | LiAlH₄ | Amylarsine | Reduction |

Nucleophilic and Electrophilic Substitution Reactions Involving Arsine, Amyldichloro-

The arsenic atom in amyldichloroarsine is electrophilic and susceptible to attack by nucleophiles. The chlorine atoms are good leaving groups, facilitating nucleophilic substitution reactions. scielo.br A wide range of nucleophiles can displace the chloride ions, leading to the formation of new arsenic-element bonds.

Examples of nucleophilic substitution reactions include:

Reaction with organometallic reagents: Grignard reagents (R'MgX) or organolithium compounds (R'Li) can be used to replace the chlorine atoms with alkyl or aryl groups, forming tertiary arsines. conicet.gov.aramazonaws.com

Reaction with alkoxides or phenoxides: These reactions yield arsenite esters.

Reaction with thiols or thiolates: These reactions produce thioarsenites. scielo.br

Quantum chemical studies on model SN2 reactions at arsenic suggest that the reaction can proceed through various potential energy surfaces depending on the solvent polarity. d-nb.infonih.govnih.govvu.nl

The lone pair of electrons on the arsenic atom allows amyldichloroarsine to act as a nucleophile, although it is a weaker base than the corresponding phosphine. wikipedia.org It can react with electrophiles, such as alkyl halides, to form quaternary arsonium (B1239301) salts.

Table 3.3.1: Illustrative Nucleophilic Substitution Reactions at the Arsenic Center

| Nucleophile | Product Type |

| R'MgX (Grignard reagent) | Tertiary arsine (C₅H₁₁AsR'₂) |

| R'O⁻ (Alkoxide) | Arsenite ester (C₅H₁₁As(OR')₂) |

| R'S⁻ (Thiolate) | Thioarsenite (C₅H₁₁As(SR')₂) |

| NH₃ (Ammonia) | Aminoarsine derivative |

Thermal Decomposition and Pyrolytic Pathways of Arsine, Amyldichloro-

For ethylarsine (B3344054) compounds, thermal decomposition has been shown to generate alkyl-substituted arsenic radicals. aip.org It is plausible that the thermal decomposition of amyldichloroarsine would proceed via homolytic cleavage of the As-C and As-Cl bonds, leading to the formation of various radical species and ultimately, inorganic arsenic compounds, elemental arsenic, and hydrocarbon products.

Studies on the thermal decomposition of other organoarsenic compounds have shown that arsenic can be released over a broad range of temperatures. cuni.cz For instance, organic arsenic-bearing materials can start to release arsenic at temperatures as low as 275–350 °C. cuni.cz The presence of other materials can also influence the decomposition pathway and products. acs.org

Photochemical Degradation Studies of Arsine, Amyldichloro-

Information on the photochemical degradation of amyldichloroarsine is limited. However, research on other organoarsenic compounds indicates that they can be degraded by photocatalytic processes. researchgate.netresearchgate.netnih.govnih.gov For example, aromatic organoarsenic compounds have been shown to be readily degraded by UV TiO₂ photocatalysis. researchgate.netnih.gov The degradation often involves hydroxyl radicals, which play a major role in the mineralization of the organoarsenic compounds to inorganic arsenate. researchgate.netnih.gov

It is conceivable that amyldichloroarsine would also be susceptible to photochemical degradation, particularly in the presence of a photocatalyst like TiO₂. The process would likely involve the generation of reactive oxygen species that attack the arsenic-carbon bond, leading to the step-wise oxidation of the amyl group and ultimately the formation of inorganic arsenic species. The degradation kinetics would likely be influenced by factors such as the pH of the medium and the presence of other substances that can act as scavengers for the reactive oxygen species. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Arsine, Amyldichloro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Arsine, Amyldichloro-

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For amyldichloroarsine, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the structure of the pentyl group and its attachment to the arsenic atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons on each carbon of the pentyl chain. The chemical shifts are influenced by the electropositive arsenic atom and the electronegative chlorine atoms, leading to a downfield shift of the protons closest to the arsenic center. The multiplicity of each signal, due to spin-spin coupling with adjacent protons, provides further confirmation of the connectivity.

Similarly, the ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the pentyl chain. The chemical shifts in ¹³C NMR are also influenced by the electronic environment, with the carbon atom directly bonded to the arsenic atom (C1) expected to be the most deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Arsine, amyldichloro-

| Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

| 1 (-CH₂-As) | 2.5 - 2.8 | Triplet | 7.5 | 40 - 45 |

| 2 (-CH₂-) | 1.6 - 1.8 | Quintet | 7.5 | 30 - 35 |

| 3 (-CH₂-) | 1.3 - 1.5 | Sextet | 7.5 | 25 - 30 |

| 4 (-CH₂-) | 1.2 - 1.4 | Sextet | 7.5 | 20 - 25 |

| 5 (-CH₃) | 0.8 - 1.0 | Triplet | 7.5 | 13 - 15 |

Note: The chemical shifts and coupling constants are predicted values based on analogous alkyl-substituted organometallic compounds and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Elucidating Molecular Vibrations in Arsine, Amyldichloro-

The FTIR spectrum of amyldichloroarsine is expected to be dominated by absorptions corresponding to the C-H stretching and bending vibrations of the pentyl group. The C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹ uc.edu. Bending vibrations for CH₂ and CH₃ groups are expected in the 1300-1500 cm⁻¹ range. The C-As stretching vibration is anticipated to be a weaker absorption in the lower frequency region, typically between 550 and 650 cm⁻¹. The As-Cl stretching vibrations are expected to appear as strong absorptions in the far-infrared region, generally between 300 and 400 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, will complement the FTIR data. The C-C and C-H vibrations of the alkyl chain will be observable. The C-As and As-Cl bonds are also expected to give rise to distinct Raman signals. The symmetric As-Cl stretch is predicted to be a strong and polarized band in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for Arsine, amyldichloro-

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (asymmetric & symmetric) | 2960 - 2850 | 2960 - 2850 | Strong (FTIR), Medium (Raman) |

| CH₂ Bend (scissoring) | ~1465 | ~1465 | Medium |

| CH₃ Bend (umbrella) | ~1380 | ~1380 | Medium |

| C-C Stretch | Weak | 800 - 1200 | Weak (FTIR), Medium (Raman) |

| C-As Stretch | 550 - 650 | 550 - 650 | Medium-Weak |

| As-Cl Stretch | 300 - 400 | 300 - 400 | Strong |

Mass Spectrometric Techniques for Fragmentation Analysis of Arsine, Amyldichloro-

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For amyldichloroarsine, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak, followed by a series of fragment ions.

The fragmentation of organoarsenic compounds often involves the cleavage of the carbon-arsenic and arsenic-halogen bonds rsc.org. The expected fragmentation pathway for amyldichloroarsine would involve the initial loss of a chlorine atom, followed by the successive loss of the pentyl chain or further fragmentation of the alkyl group. The presence of arsenic's single stable isotope (⁷⁵As) and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be characteristic features in the mass spectrum, aiding in the identification of chlorine-containing fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of Arsine, amyldichloro-

| m/z | Proposed Fragment | Relative Abundance |

| 218/220/222 | [C₅H₁₁AsCl₂]⁺ (Molecular Ion) | Low |

| 183/185 | [C₅H₁₁AsCl]⁺ | Medium |

| 148 | [C₅H₁₁As]⁺ | High |

| 147 | [AsCl₂]⁺ | Medium |

| 112 | [AsCl]⁺ | Medium |

| 71 | [C₅H₁₁]⁺ | High |

| 43 | [C₃H₇]⁺ | High |

X-ray Diffraction and Electron Diffraction Studies on the Crystalline and Gaseous Structures of Arsine, Amyldichloro-

X-ray diffraction and gas-phase electron diffraction are the definitive methods for determining the three-dimensional structure of molecules in the solid and gaseous states, respectively.

Electron Diffraction: Gas-phase electron diffraction is used to determine the structure of molecules free from intermolecular forces wikipedia.orgrsc.org. This technique would provide accurate bond lengths and angles for an isolated amyldichloroarsine molecule. Comparing the gas-phase and solid-state structures can reveal the influence of crystal packing forces on the molecular geometry. For a relatively simple molecule like amyldichloroarsine, electron diffraction could provide a detailed picture of its conformational preferences in the gas phase.

Due to the lack of publicly available experimental data, specific bond lengths and angles for amyldichloroarsine cannot be tabulated. However, based on related organoarsenic structures, the As-C bond length is expected to be in the range of 1.95-2.05 Å, and the As-Cl bond length is expected to be around 2.15-2.25 Å. The C-As-Cl and Cl-As-Cl bond angles would be anticipated to be close to 100°.

Theoretical and Computational Chemistry Approaches to Arsine, Amyldichloro

Quantum Chemical Calculations of Electronic Structure and Bonding in Arsine, Amyldichloro-

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electron distribution, and the nature of its chemical bonds. For amyldichloroarsine (CH₃(CH₂)₄AsCl₂), these calculations can predict its three-dimensional structure and provide insights into its stability and reactivity.

Ab initio and Density Functional Theory (DFT) are the primary methods used for these calculations. A typical approach would involve geometry optimization, where the molecule's lowest energy conformation is determined. For amyldichloroarsine, this would involve finding the most stable arrangement of the amyl chain relative to the dichloroarsine (B15476868) group. The arsenic atom is expected to have a trigonal pyramidal geometry, with the C-As-Cl and Cl-As-Cl bond angles being close to 90-100°. wikipedia.org

Once the geometry is optimized, further calculations can elucidate the electronic structure. This includes determining the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Analysis of the electron distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. In amyldichloroarsine, the arsenic atom is expected to carry a positive partial charge due to the high electronegativity of the chlorine atoms, making it an electrophilic center. The chlorine atoms will be negatively charged, and the carbon atoms of the amyl group will have smaller, varying charges.

Illustrative Geometrical Parameters for Amyldichloroarsine

The following table presents hypothetical but realistic geometrical parameters for the optimized structure of amyldichloroarsine, as would be predicted by a quantum chemical calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Predicted Value |

| As-C Bond Length | ~ 1.95 Å |

| As-Cl Bond Length | ~ 2.20 Å |

| C-As-Cl Bond Angle | ~ 98° |

| Cl-As-Cl Bond Angle | ~ 96° |

| Dihedral Angle (C-C-As-Cl) | Varies with conformation |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States of Arsine, Amyldichloro-

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the mechanisms of chemical reactions. researchgate.net For amyldichloroarsine, DFT can be employed to study various potential reactions, such as hydrolysis, oxidation, or substitution reactions at the arsenic center.

A key application of DFT in this context is the mapping of the potential energy surface for a given reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS) that connects them. The transition state is a first-order saddle point on the potential energy surface and represents the energy maximum along the reaction coordinate.

For example, the hydrolysis of the As-Cl bonds in amyldichloroarsine is a likely reaction in the presence of water. A DFT study could model the stepwise substitution of the chlorine atoms by hydroxyl groups. The calculations would provide the activation energy (the energy difference between the reactants and the transition state) for each step. A lower activation energy indicates a faster reaction rate.

DFT calculations can also provide insights into the electronic changes that occur during a reaction. By analyzing the electron density and orbital interactions along the reaction pathway, researchers can understand how bonds are broken and formed. For instance, in the hydrolysis of amyldichloroarsine, the calculations would likely show the nucleophilic attack of a water molecule on the electrophilic arsenic atom, leading to a pentacoordinate arsenic intermediate or transition state.

Hypothetical Reaction Profile for the First Hydrolysis Step of Amyldichloroarsine

This table illustrates the kind of data that would be generated from a DFT study on the reaction: CH₃(CH₂)₄AsCl₂ + H₂O → CH₃(CH₂)₄As(OH)Cl + HCl. Energies are relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Amyldichloroarsine + Water | 0.0 |

| Transition State | Pentacoordinate As center | +15.2 |

| Products | Amyl(chloro)arsinous acid + HCl | -5.8 |

Molecular Dynamics Simulations of Arsine, Amyldichloro- in Different Solvents and Phases

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. scirp.orgmit.edu Unlike quantum chemical methods that focus on the electronic structure of a single molecule or a small cluster, MD simulations can model the behavior of a large number of molecules over time, providing insights into bulk properties and dynamic processes. nih.gov

For amyldichloroarsine, MD simulations could be used to study its behavior in different environments, such as in a nonpolar organic solvent (e.g., hexane) or a polar solvent (e.g., water), as well as in the gas or liquid phase. These simulations rely on a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic positions.

An MD simulation of amyldichloroarsine in a solvent would involve placing one or more molecules of amyldichloroarsine in a box filled with solvent molecules and then solving Newton's equations of motion for all the atoms in the system over a series of small time steps. The resulting trajectory provides a detailed picture of how the molecule moves, rotates, and interacts with its surroundings.

From these simulations, various properties can be calculated, including:

Solvation structure: The arrangement of solvent molecules around the solute can be analyzed by calculating radial distribution functions (RDFs). For amyldichloroarsine in water, the RDFs would likely show a structured arrangement of water molecules around the polar -AsCl₂ group.

Diffusion coefficient: This property quantifies how quickly the molecule moves through the solvent and is important for understanding transport phenomena.

Conformational dynamics: The amyl chain of amyldichloroarsine can adopt various conformations. MD simulations can reveal the preferred conformations in a given solvent and the timescale of transitions between them.

Illustrative Parameters for an MD Simulation of Amyldichloroarsine

| Parameter | Example Value/Setting |

| System Composition | 1 Amyldichloroarsine + 2000 Water Molecules |

| Force Field | A general force field like GAFF or a custom-parameterized one |

| Simulation Time | 100 ns |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

Computational Prediction of Spectroscopic Parameters for Arsine, Amyldichloro-

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For amyldichloroarsine, theoretical calculations can predict various spectra, including NMR, IR, and Raman spectra. This is particularly useful when experimental data is scarce or for confirming structural assignments.

DFT is the most common method for predicting spectroscopic parameters due to its balance of accuracy and computational cost. nih.govresearchgate.netnih.gov

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated with good accuracy. nih.govresearchgate.net This involves calculating the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule. By comparing the calculated shifts with experimental data (if available), one can confirm the structure of the molecule. For amyldichloroarsine, calculations would predict distinct signals for the different methylene (B1212753) groups in the amyl chain, with the protons and carbons closer to the arsenic atom being the most deshielded.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated by determining the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes, each corresponding to a specific vibration of the molecule. The As-Cl and As-C stretching frequencies would be particularly characteristic features in the predicted vibrational spectra of amyldichloroarsine.

Hypothetical ¹³C NMR Chemical Shifts for Amyldichloroarsine

This table shows illustrative predicted ¹³C NMR chemical shifts for amyldichloroarsine in CDCl₃, as would be obtained from a DFT calculation. The carbon atoms are numbered starting from the one bonded to arsenic.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂-As) | ~ 45 |

| C2 (CH₂-C1) | ~ 35 |

| C3 (CH₂-C2) | ~ 30 |

| C4 (CH₂-C3) | ~ 22 |

| C5 (CH₃-C4) | ~ 14 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human health context)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. mdpi.commdpi.com In a context excluding human health, QSAR models for amyldichloroarsine and related organoarsenic compounds could be developed to predict properties such as their toxicity to aquatic organisms, their environmental persistence, or their reactivity as chemical intermediates.

The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with known activity values is required. For example, to model aquatic toxicity, one would need a set of organoarsenic compounds with experimentally measured LC₅₀ (lethal concentration for 50% of the population) values for a specific fish or invertebrate species.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find a mathematical relationship between the descriptors and the activity. nih.gov

Validation: The predictive power of the model is assessed using statistical techniques, such as cross-validation and prediction on an external set of compounds not used in model building.

For a QSAR model predicting the environmental fate of alkyldichloroarsines, relevant descriptors might include the octanol-water partition coefficient (logP) to describe hydrophobicity, the energy of the LUMO to represent susceptibility to nucleophilic attack (e.g., hydrolysis), and steric parameters describing the size of the alkyl group.

Potential Descriptors for a QSAR Model of Alkyldichloroarsines

| Descriptor Class | Specific Descriptor Example | Relevance |

| Constitutional | Molecular Weight | General size of the molecule |

| Hydrophobicity | logP | Partitioning between water and organic matter |

| Electronic | LUMO Energy | Reactivity towards nucleophiles |

| Steric | Molar Refractivity | Molecular volume and polarizability |

Environmental Pathways and Remediation Methodologies for Arsine, Amyldichloro

Environmental Persistence and Transport Mechanisms of Arsine, Amyldichloro- in Soil and Aquatic Systems

The persistence and transport of Arsine, amyldichloro- in the environment are governed by its chemical properties and interactions with environmental matrices. As an organoarsenic compound, its behavior is influenced by factors such as hydrolysis, sorption to soil particles, and mobility in water.

In aquatic systems, Arsine, amyldichloro- is expected to undergo rapid hydrolysis due to the presence of two reactive chlorine atoms. The arsenic-chlorine bonds are susceptible to cleavage in water, leading to the formation of amyldichloroarsine oxide or related hydroxylated species. The rate of hydrolysis is influenced by pH and temperature. The resulting compounds may have different solubility and toxicity profiles compared to the parent compound.

In soil environments, the transport of Arsine, amyldichloro- and its degradation products is largely controlled by sorption processes. researchgate.net The mobility of arsenic compounds in soils is affected by sorption/desorption on/from soil components or co-precipitation with metal ions. researchgate.net These compounds can bind to soil components such as iron, aluminum, and manganese oxides, as well as clay minerals and organic matter. researchgate.netjpgu.org The strength of this binding affects the compound's mobility and bioavailability. Factors such as soil pH, organic matter content, and the presence of competing ions can influence the extent of sorption. mdpi.com Generally, arsenic compounds tend to be more mobile in sandy soils with low organic matter and oxide content, and less mobile in clay-rich soils with high organic matter. researchgate.net Dissolved organic matter (DOM) can also play a role by forming complexes with the arsenic compound, potentially increasing its mobility in soil and facilitating its transport to groundwater. mdpi.com

Table 1: Factors Influencing Environmental Persistence and Transport of Arsine, amyldichloro-

| Factor | Influence on Persistence and Transport in Soil Systems | Influence on Persistence and Transport in Aquatic Systems |

| Hydrolysis | Leads to transformation into oxides and hydroxides, altering mobility and bioavailability. | Primary degradation pathway, converting it to less volatile and potentially more soluble forms. |

| Sorption/Desorption | Binds to metal oxides (Fe, Al, Mn) and organic matter, reducing mobility. Desorption can remobilize the compound. researchgate.net | Sorption to suspended sediments can remove the compound from the water column and deposit it in the sediment bed. |

| Soil/Sediment Composition | Higher content of clay, metal oxides, and organic matter increases sorption and reduces transport. researchgate.net | Sediment characteristics (particle size, organic content) determine the extent of partitioning between water and sediment. |

| pH | Affects the surface charge of soil minerals and the speciation of the arsenic compound, influencing sorption. | Influences the rate of hydrolysis and the solubility of transformation products. |

| Dissolved Organic Matter (DOM) | Can form soluble complexes, enhancing transport and leaching. mdpi.com | Can affect solubility and bioavailability by complexation. |

Biogeochemical Cycling and Abiotic Transformation of Arsine, Amyldichloro- in Natural Environments

Arsine, amyldichloro- is subject to a range of biogeochemical and abiotic transformations in the environment, which are integral to the broader arsenic cycle. wikipedia.org These processes determine its speciation, toxicity, and ultimate fate.

Biogeochemical Cycling: Microorganisms play a central role in the biogeochemical cycling of arsenic. nih.gov They can mediate redox transformations, converting arsenic between its various oxidation states (e.g., As(III) and As(V)). nih.gov While specific studies on Arsine, amyldichloro- are limited, it is plausible that microbes can cleave the carbon-arsenic bond, releasing the amyl group and inorganic arsenic. This inorganic arsenic can then enter the microbial arsenic cycle. oaji.net Bacteria have developed detoxification mechanisms that include the oxidation of arsenite (As(III)) to arsenate (As(V)), reduction of arsenate to arsenite, and methylation. oaji.net Some microorganisms can utilize organoarsenic compounds as a carbon source. oup.com Another key microbial process is methylation, where inorganic arsenic is converted to various methylated forms, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), and potentially volatile arsines like trimethylarsine. oaji.netmdpi.com This volatilization can serve as a pathway for arsenic to move from soil or water to the atmosphere. nih.gov

Abiotic Transformation: Abiotic processes, independent of microbial activity, also contribute to the transformation of Arsine, amyldichloro-.

Hydrolysis: As mentioned previously, the reaction with water is a primary abiotic degradation pathway for dichloroarsines. This process converts Arsine, amyldichloro- to its corresponding oxide or acid, altering its chemical behavior. nih.goviaea.org

Photolysis: Sunlight can induce the degradation of some organoarsenic compounds. While the susceptibility of Arsine, amyldichloro- to photolysis is not well-documented, aromatic organoarsenicals have shown susceptibility to photodegradation. This process could potentially lead to the cleavage of the arsenic-carbon bond or other structural changes.

Redox Reactions: Arsine, amyldichloro- can react with naturally occurring oxidizing or reducing agents in the environment. For instance, interaction with iron or manganese oxides can lead to the oxidation of the arsenic center. nih.gov Conversely, in reducing environments, it might undergo reduction. nih.gov

Table 2: Key Transformation Pathways for Arsine, amyldichloro-

| Pathway | Process Type | Description | Potential Products |

| Hydrolysis | Abiotic | Reaction with water, cleaving As-Cl bonds. iaea.org | Amyldichloroarsine oxide, Amylarsinous acid |

| Microbial Degradation | Biotic | Cleavage of the As-C bond by microorganisms. oup.com | Amyl group, Inorganic arsenic (arsenite, arsenate) |

| Methylation/Volatilization | Biotic | Microbial addition of methyl groups to the arsenic atom. nih.gov | Methylated arsenic species, Volatile arsines |

| Redox Transformations | Abiotic/Biotic | Oxidation or reduction of the arsenic center by environmental agents or microbes. nih.gov | Oxidized or reduced forms of the parent compound or its degradation products |

| Photolysis | Abiotic | Degradation induced by sunlight. | Cleavage products (e.g., inorganic arsenic, organic fragments) |

Advanced Oxidation Processes (AOPs) for the Environmental Deactivation of Arsine, Amyldichloro-

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil through oxidation. nih.gov These processes are characterized by the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). AOPs are considered a promising technology for the degradation of recalcitrant organoarsenic compounds like Arsine, amyldichloro-. nih.govresearchgate.net

The principle behind AOPs is the in-situ generation of these powerful oxidizing agents, which can non-selectively attack a wide range of organic molecules. Common AOPs include ozonation (O₃), UV/H₂O₂ processes, Fenton and photo-Fenton reactions (Fe²⁺/H₂O₂), and photocatalysis (e.g., TiO₂/UV). kwrwater.nlpinnacleozone.com

For Arsine, amyldichloro-, AOPs are expected to initiate degradation through several mechanisms:

Oxidation of the Arsenic Center: The arsenic atom in Arsine, amyldichloro- is in the +3 oxidation state, which is generally more toxic and mobile than the +5 state. wikipedia.org AOPs can effectively oxidize As(III) to As(V). pinnacleozone.comresearchgate.net

Cleavage of the Carbon-Arsenic Bond: The highly reactive hydroxyl radicals can attack the amyl group, leading to the cleavage of the C-As bond.

Mineralization: Ideally, complete degradation through AOPs would lead to the mineralization of the organic part of the molecule to carbon dioxide and water, and the conversion of arsenic to the less toxic inorganic arsenate (As(V)).

The resulting arsenate can then be removed from the water through conventional methods such as coagulation, precipitation, or adsorption onto iron-based materials. kwrwater.nlresearchgate.net The effectiveness of AOPs depends on factors like pH, temperature, the concentration of the pollutant, and the presence of other substances in the water that might compete for the oxidizing radicals.

Table 3: Overview of Advanced Oxidation Processes for Arsine, amyldichloro- Deactivation

| AOP Method | Reactants/Catalysts | Primary Oxidant | Mechanism of Action on Arsine, amyldichloro- |

| UV/H₂O₂ | Ultraviolet light, Hydrogen peroxide | Hydroxyl radical (•OH) | Photolysis of H₂O₂ generates •OH, which attacks the C-As bond and oxidizes As(III) to As(V). nih.gov |

| Ozonation (O₃) | Ozone | Ozone, Hydroxyl radical (•OH) | Direct reaction with ozone and indirect reaction with •OH lead to oxidation and degradation. pinnacleozone.com |

| Fenton Reaction | Ferrous iron (Fe²⁺), Hydrogen peroxide | Hydroxyl radical (•OH) | Catalytic decomposition of H₂O₂ by Fe²⁺ produces •OH for oxidation. nih.gov |

| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV light | Hydroxyl radical (•OH) | UV light enhances the Fenton reaction, increasing the rate of •OH generation. |

| Photocatalysis | Semiconductor (e.g., TiO₂), UV light | Hydroxyl radical (•OH), Superoxide radical (O₂⁻•) | UV irradiation of the catalyst generates electron-hole pairs, leading to the formation of reactive oxygen species. |

Sorption and Desorption Dynamics of Arsine, Amyldichloro- on Environmental Matrices

The sorption and desorption behavior of Arsine, amyldichloro- on environmental matrices like soil, sediment, and mineral surfaces is a critical factor controlling its fate, transport, and bioavailability. Sorption refers to the binding of the compound to solid surfaces, while desorption is its release back into the solution phase.

The primary sorbents for arsenic compounds in soils and sediments are metal (oxy)hydroxides, particularly those of iron, aluminum, and manganese, as well as clay minerals and soil organic matter. jpgu.orgvvsu.ru The interaction between Arsine, amyldichloro- (or its hydrolysis products) and these surfaces is likely to occur through surface complexation, where the arsenic atom forms a direct bond with the surface functional groups of the sorbent. nih.gov

Several factors influence the sorption and desorption dynamics:

pH: Soil and water pH is a master variable, affecting both the surface charge of the sorbents and the chemical speciation of the arsenic compound. The adsorption of arsenic oxyanions typically decreases as pH increases. researchgate.net

Redox Potential (Eh): The redox conditions can alter the oxidation state of both the arsenic and the sorbent materials (e.g., iron oxides), thereby affecting sorption capacity.

Presence of Competing Ions: Other ions in the soil solution, such as phosphate, can compete with the arsenic compound for the same sorption sites, potentially leading to increased mobility of the arsenical. nih.gov

Organic Matter: Soil organic matter can either enhance sorption by providing additional binding sites or decrease sorption by competing for sites or forming soluble complexes with the arsenic compound. mdpi.com

Desorption can occur when environmental conditions change, such as a shift in pH or redox potential, or an increase in the concentration of competing ions. This remobilization can release the sequestered Arsine, amyldichloro- back into the environment.

Table 4: Sorption and Desorption Parameters for Organoarsenic Compounds

| Parameter | Description | Relevance to Arsine, amyldichloro- |

| Sorbent Type | The environmental solid phase that binds the compound. | Iron and aluminum oxides are expected to be the primary sorbents. vvsu.ru |

| pH | The acidity or alkalinity of the system. | Strongly influences surface charge and arsenic speciation, thus controlling sorption. researchgate.net |

| Competing Anions | Ions that can displace the arsenical from sorption sites. | Phosphate is a major competitor for sorption sites on metal oxides. nih.gov |

| Organic Matter | Natural organic materials in soil and water. | Can either increase or decrease sorption depending on its nature and concentration. mdpi.com |

| Redox Conditions | The electron activity of the system. | Affects the stability of both the arsenical and the sorbent minerals like iron oxides. |

Bioremediation Strategies for Arsine, Amyldichloro- Contamination (focus on microbial degradation pathways)

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. mdpi.com This approach is considered a cost-effective and environmentally friendly alternative to traditional physicochemical remediation methods. researchgate.netnih.gov For Arsine, amyldichloro- contamination, bioremediation strategies would focus on microbial pathways that can break down the organoarsenic molecule.

Microorganisms have evolved diverse mechanisms to interact with and detoxify arsenic compounds. bohrium.com These mechanisms can be harnessed for bioremediation. The key microbial processes relevant to the degradation of Arsine, amyldichloro- include:

Cleavage of the Carbon-Arsenic (C-As) Bond: This is the critical first step in the breakdown of the organoarsenic molecule. Certain bacteria are capable of cleaving the C-As bond in various organoarsenic compounds, using the organic moiety as a source of carbon and energy. oup.com The released inorganic arsenic can then be further transformed.

Oxidation: Arsenite-oxidizing bacteria can convert the more toxic As(III) to the less toxic and less mobile As(V). mdpi.com If the degradation of Arsine, amyldichloro- releases As(III), these bacteria can play a crucial role in detoxification.

Reduction: Under anaerobic conditions, some bacteria can use As(V) as a terminal electron acceptor in their respiration, reducing it to As(III). nih.gov While this increases toxicity and mobility, it can be a part of a broader biogeochemical cycle.

Methylation and Volatilization: Some microbes can methylate inorganic arsenic, ultimately producing volatile arsines that can be released from the contaminated site into the atmosphere. oaji.netmdpi.com This process can remove arsenic from soil and water.

Bioremediation strategies can be implemented in situ (at the contaminated site) or ex situ (where contaminated material is excavated and treated elsewhere). In situ strategies might involve biostimulation (adding nutrients to encourage the growth of native arsenic-transforming microbes) or bioaugmentation (introducing specific microbial strains with known degradative capabilities). researchgate.net

Table 5: Microbial Degradation Pathways Relevant to Arsine, amyldichloro- Bioremediation

| Microbial Pathway | Description | Key Enzymes/Genes | Outcome for Remediation |

| C-As Bond Cleavage | Enzymatic breaking of the bond between the amyl group and arsenic. | Arsenate reductase (ArsC), Arsenite oxidase (Aio) systems may be involved after initial breakdown. | Releases inorganic arsenic for further treatment and degrades the organic part. |

| Arsenite Oxidation | Conversion of As(III) to As(V). mdpi.com | Arsenite oxidase (encoded by aioA/B or arxA/B genes) | Detoxification and immobilization of arsenic, as As(V) sorbs more strongly to minerals. |

| Arsenate Reduction | Conversion of As(V) to As(III). nih.gov | Arsenate reductase (ArsC for detoxification, ArrA/B for respiration) | Can increase arsenic mobility and toxicity; part of the natural cycle. |

| Methylation/ Volatilization | Addition of methyl groups to arsenic, leading to volatile forms. oaji.net | Arsenite S-adenosylmethionine methyltransferase (ArsM) | Removal of arsenic from the solid/liquid phase to the gas phase. nih.gov |

Applications in Chemical Synthesis, Materials Science, and Analytical Method Development for Arsine, Amyldichloro

Arsine, Amyldichloro- as a Synthetic Intermediate in Organometallic Chemistry

There is no specific information available in the reviewed literature detailing the use of arsine, amyldichloro- as a synthetic intermediate in organometallic chemistry. In general, dichloroarsines (RAsCl₂) can serve as precursors for the synthesis of various organoarsenic compounds. For instance, the chlorine atoms can be substituted by other organic groups through reactions with Grignard reagents or organolithium compounds to form tertiary arsines (RAsR'₂). However, no specific examples or research findings involving the use of arsine, amyldichloro- in such reactions have been documented.

Integration of Arsine, Amyldichloro- Moieties into Novel Polymeric Materials and Coordination Complexes

No research was found describing the integration of arsine, amyldichloro- moieties into polymeric materials or coordination complexes. While arsines, in general, are known to act as ligands for transition metals, forming coordination complexes, and can be incorporated into polymer backbones, there are no specific studies detailing such applications for arsine, amyldichloro-. youtube.com The steric and electronic properties of the amyl group would be expected to influence the coordination behavior and the properties of any resulting materials, but without experimental data, this remains speculative.

Research on the Development of Advanced Analytical Techniques for the Detection and Quantification of Arsine, Amyldichloro-

There are no analytical methods specifically developed for the detection and quantification of arsine, amyldichloro-. General analytical techniques for the speciation of arsenic compounds exist, such as liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS), which is highly sensitive for separating and detecting various arsenic species. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another technique that can be used for the analysis of volatile arsenic compounds, often after derivatization. nih.gov However, the application of these techniques specifically to arsine, amyldichloro- has not been reported.

Catalytic Applications of Arsine, Amyldichloro- or its Derivatives in Organic Transformations

No literature was found on the catalytic applications of arsine, amyldichloro- or its derivatives. Arsine ligands are utilized in homogeneous catalysis, for example, in hydroformylation reactions. The catalytic activity is dependent on the nature of the organic substituents on the arsenic atom, which influences the ligand's electronic and steric properties. Without specific research, it is not possible to determine if arsine, amyldichloro- or its derivatives would have any potential catalytic applications.

Future Directions and Interdisciplinary Research Frontiers for Arsine, Amyldichloro

The Dawn of Predictive Science: Integrating Machine Learning and Artificial Intelligence

Furthermore, ML can be instrumental in designing novel derivatives of "Arsine, amyldichloro-" with tailored properties. By analyzing structure-activity relationships, these models can suggest modifications to the molecule to enhance its desired functions while potentially reducing its inherent toxicity. nih.gov This in-silico approach can significantly streamline the discovery of new materials and catalysts.

Table 1: Potential Applications of AI/ML in "Arsine, amyldichloro-" Research

| Research Area | Potential AI/ML Application | Expected Outcome |

|---|---|---|

| Toxicology | QSAR modeling to predict cytotoxicity and genotoxicity. | Rapid assessment of potential health risks and guidance for safer handling protocols. |

| Environmental Science | Modeling environmental fate and transport in soil and water. numberanalytics.com | Prediction of persistence, bioaccumulation, and potential for contamination. |

| Materials Science | Screening for potential catalytic or semiconductor properties. | Accelerated discovery of new applications for "Arsine, amyldichloro-" derivatives. |

| Synthesis | Optimization of reaction conditions for higher yield and purity. | More efficient and sustainable production methods. |

Miniaturization with a Purpose: Nanotechnology Applications of Arsine, Amyldichloro- Derivatives

Nanotechnology offers a powerful platform for harnessing the unique properties of arsenic-containing compounds in a controlled and targeted manner. While research into "Arsine, amyldichloro-" specifically in this domain is nascent, the broader field of arsenic-based nanomaterials provides a clear roadmap for future investigations.

Arsenic trioxide nanoparticles, for example, have been explored for their potential in cancer therapy, demonstrating the feasibility of encapsulating arsenic compounds within nanoscale delivery systems. nih.govnih.govresearchgate.net This approach enhances the therapeutic efficacy while minimizing systemic toxicity. nih.gov Future research could focus on synthesizing "Arsine, amyldichloro-" derivatives that can be incorporated into nanoparticles, such as liposomes or polymersomes, for targeted drug delivery. nih.govnanomedicine-rj.com The am-yl and chloro- substituents on the arsine backbone could be modified to tune the nanoparticles' properties, such as their stability, release kinetics, and cellular uptake.

Beyond medicine, arsenic-containing nanomaterials have potential applications in electronics and materials science. The unique electronic properties of organoarsenic compounds could be exploited in the development of novel semiconductors or quantum dots. Research into creating and characterizing nanoparticles from "Arsine, amyldichloro-" derivatives could unveil new and unexpected functionalities.

A Greener Approach: Sustainable Production and Handling

The principles of green chemistry are becoming increasingly central to the chemical industry, and the synthesis and handling of hazardous compounds like "Arsine, amyldichloro-" are no exception. sigmaaldrich.comepa.govsolubilityofthings.com The goal is to develop processes that are not only efficient but also minimize environmental impact and enhance safety. solubilityofthings.com

Key green chemistry principles applicable to "Arsine, amyldichloro-" include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste generation. sigmaaldrich.comepa.gov

Atom Economy: Optimizing reactions to ensure that the maximum number of atoms from the reactants are incorporated into the desired product. sigmaaldrich.com

Use of Renewable Feedstocks: Exploring the use of biomass or other renewable resources as starting materials for the synthesis of the amyl group or other organic components of the molecule. numberanalytics.comsolubilityofthings.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. epa.govnih.gov

Design for Degradation: Engineering derivatives of "Arsine, amyldichloro-" that can break down into non-toxic substances after their intended use, preventing their persistence in the environment. epa.govnih.gov

Implementing these principles will require a concerted effort in process development and chemical engineering, leading to a more sustainable life cycle for this and other organoarsenic compounds. socialresearchfoundation.comacs.org

Seeing the Unseen: Advanced Methods for Tracing and Characterization

The ability to detect and quantify "Arsine, amyldichloro-" and its transformation products in complex environmental and biological matrices is crucial for understanding its fate and impact. nih.govnih.gov Advanced analytical techniques are essential for this purpose, offering high sensitivity and specificity.

Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful. For "Arsine, amyldichloro-," a likely effective approach would be the use of gas chromatography (GC) for separation, followed by inductively coupled plasma mass spectrometry (ICP-MS) for detection. nih.gov GC is well-suited for separating volatile organoarsenic compounds, while ICP-MS provides element-specific detection at very low concentrations.

For less volatile derivatives or degradation products, liquid chromatography (LC) coupled with ICP-MS (LC-ICP-MS) would be the method of choice. nih.gov This technique is the gold standard for arsenic speciation in environmental and biological samples. nih.gov

Table 2: Advanced Analytical Techniques for "Arsine, amyldichloro-" Analysis

| Technique | Principle | Application for "Arsine, amyldichloro-" |

|---|---|---|

| GC-ICP-MS | Separates volatile compounds by gas chromatography and detects arsenic by mass spectrometry. | Ideal for the direct analysis of "Arsine, amyldichloro-" in various samples. |

| LC-ICP-MS | Separates non-volatile compounds by liquid chromatography and detects arsenic by mass spectrometry. nih.gov | Suitable for analyzing degradation products and metabolites in complex matrices. nih.govusgs.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, aiding in the identification of unknown compounds. | Can be used to elucidate the structures of transformation products of "Arsine, amyldichloro-". |

The development of certified reference materials and standardized analytical protocols will be critical for ensuring the quality and comparability of data generated by different laboratories. europa.eu

The Power of Synergy: Interdisciplinary Research Frontiers

The complex nature of "Arsine, amyldichloro-" necessitates a research approach that transcends traditional disciplinary boundaries. Synergistic collaborations between inorganic, organic, and environmental chemists will be pivotal in unlocking a comprehensive understanding of this compound.

Inorganic and Organic Chemistry Synergy: The synthesis of novel "Arsine, amyldichloro-" derivatives with tailored properties lies at the heart of this collaboration. Inorganic chemists can contribute their expertise in the fundamental chemistry of arsenic, while organic chemists can design and execute synthetic routes to modify the organic ligands. nih.gov This partnership could lead to the development of new catalysts, functional materials, and therapeutic agents.

Organic and Environmental Chemistry Synergy: Understanding the transformation and fate of "Arsine, amyldichloro-" in the environment is a key area for this collaboration. Organic chemists can elucidate the mechanisms of degradation and metabolism, while environmental chemists can study its transport, bioavailability, and impact on ecosystems. solubilityofthings.comnih.gov This could involve investigating its interactions with soil components, its potential for bioaccumulation in the food chain, and the identification of its environmental breakdown products.

Inorganic and Environmental Chemistry Synergy: This collaboration is crucial for developing effective remediation strategies for "Arsine, amyldichloro-" contamination. Inorganic chemists can design materials for its capture or catalytic degradation, while environmental chemists can assess the feasibility and effectiveness of these technologies in real-world scenarios. researchgate.net

By fostering these interdisciplinary partnerships, the scientific community can build a holistic picture of "Arsine, amyldichloro-," from its fundamental chemical properties to its environmental implications, paving the way for responsible innovation.

Q & A

Q. What are the established methodologies for synthesizing and characterizing amyldichloroarsine in laboratory settings?

Synthesis typically involves controlled reactions between arsenic precursors (e.g., arsenic trichloride) and alkyl halides under inert atmospheres to prevent oxidation. Characterization requires multi-modal analytical techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation of organic moieties.

- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity and molecular weight.

- Infrared (IR) Spectroscopy to identify functional groups like As-Cl bonds .

- Elemental Analysis to validate stoichiometry.

Always cross-reference data with primary literature to account for batch-specific variations .

Q. How can researchers safely handle amyldichloroarsine given its toxicity profile?

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.

- Engineering Controls: Conduct experiments in fume hoods with HEPA filters, and install continuous air monitoring for arsine derivatives.

- Emergency Protocols: Pre-plan neutralization procedures (e.g., using potassium permanganate solutions) and ensure immediate access to antidotes like dimercaprol .

Q. What in vitro or in vivo models are appropriate for studying amyldichloroarsine’s hemolytic effects?

- In vitro: Use erythrocyte suspensions to quantify hemolysis via spectrophotometric measurement of hemoglobin release at 540 nm.

- In vivo: Rodent models exposed to controlled doses, with monitoring of hematocrit levels and renal function (arsine metabolites often accumulate in kidneys).

- Reference Standards: Compare results against known hemolytic agents (e.g., phenylhydrazine) to contextualize toxicity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of amyldichloroarsine across studies?

- Systematic Review: Apply meta-analysis frameworks to identify variables causing discrepancies (e.g., solvent purity, temperature).

- Replication Studies: Reproduce experiments under standardized conditions (e.g., ICH guidelines for stability testing).

- Advanced Analytics: Use hyphenated techniques like LC-ICP-MS to detect trace impurities influencing solubility .

Q. What experimental designs are optimal for investigating amyldichloroarsine’s potential in novel applications (e.g., semiconductor doping)?

- Hypothesis-Driven Workflows: Start with computational modeling (DFT for electronic properties) to identify plausible applications.

- Pilot Studies: Test doping efficiency using silicon wafer substrates and measure conductivity changes via four-point probe methods.

- Risk-Benefit Analysis: Weigh efficacy against toxicity using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can degradation pathways of amyldichloroarsine in environmental matrices be rigorously validated?

- Isotopic Labeling: Use As-labeled compounds to track degradation products via gamma spectroscopy.

- Microcosm Studies: Simulate soil/water systems under varying pH and microbial activity, followed by SPE-LC/MS analysis.

- QSPR Modeling: Predict environmental persistence using quantitative structure-property relationship models .

Q. What strategies mitigate interference challenges when detecting amyldichloroarsine in complex biological samples?

- Sample Preparation: Employ solid-phase microextraction (SPME) to isolate the compound from protein-rich matrices.

- Tandem MS/MS: Use collision-induced dissociation to differentiate amyldichloroarsine from isobaric interferents.

- Method Validation: Adhere to ICH Q2(R1) guidelines for specificity, LOD, and LOQ .

Q. How can computational modeling improve understanding of amyldichloroarsine’s interaction with biological targets?

- Molecular Dynamics Simulations: Model binding affinities to sulfhydryl-containing proteins (e.g., hemoglobin) using software like GROMACS.

- Docking Studies: Identify potential binding pockets with AutoDock Vina, validated by X-ray crystallography.

- Machine Learning: Train models on toxicity datasets to predict novel interactions .

Methodological Best Practices

- Data Presentation: Include raw data in appendices and processed data in main text (e.g., chromatograms, dose-response curves) .

- Error Analysis: Quantify uncertainties using propagation of error formulas and report confidence intervals for key measurements .

- Ethical Compliance: Document arsenic waste disposal per EPA guidelines (e.g., stabilization with lime before landfill) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.